molecular formula C5H5BrF2N2 B15313621 1-(bromodifluoromethyl)-5-methyl-1H-pyrazole

1-(bromodifluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B15313621
M. Wt: 211.01 g/mol
InChI Key: CCDIXKQJKNYRAB-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic compound containing a pyrazole ring substituted with a bromodifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1H-pyrazole with bromodifluoromethane in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized derivatives.

Scientific Research Applications

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
  • 1-(Trifluoromethyl)-5-methyl-1H-pyrazole
  • 1-(Difluoromethyl)-5-methyl-1H-pyrazole

Uniqueness

1-(Bromodifluoromethyl)-5-methyl-1H-pyrazole is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or functional groups, making this compound valuable for specialized applications.

Properties

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-5-methylpyrazole

InChI

InChI=1S/C5H5BrF2N2/c1-4-2-3-9-10(4)5(6,7)8/h2-3H,1H3

InChI Key

CCDIXKQJKNYRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C(F)(F)Br

Origin of Product

United States

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